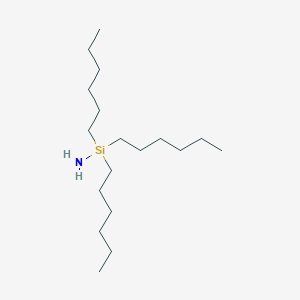

Tri-n-hexylsilylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[amino(dihexyl)silyl]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H41NSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLXKCQAPIYZOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[Si](CCCCCC)(CCCCCC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H41NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Aspects of Silylamine Chemistry Relevant to Tri N Hexylsilylamine

The chemistry of Tri-n-hexylsilylamine is fundamentally governed by the properties of the silylamine functional group, which consists of a silicon-nitrogen (Si-N) covalent bond. This bond is a cornerstone of organosilicon chemistry, displaying distinct reactivity compared to its carbon-based analogue, the C-N bond. The Si-N bond is polarized, with silicon being the electropositive center, and is susceptible to cleavage by nucleophiles, particularly water, leading to hydrolysis.

The synthesis of primary silylamines like this compound can be achieved through several established routes. A common method involves the reaction of the corresponding trialkylsilyl halide, in this case, tri-n-hexylsilyl chloride, with ammonia (B1221849). Alternatively, catalytic methods such as the dehydrocoupling of silanes and amines have emerged as efficient pathways for forming Si-N bonds. researchgate.netresearchgate.net These catalytic processes are often favored for being more atom-economical. researchgate.net

The reactivity of silylamines is diverse. They can act as silylating agents, transferring the silyl (B83357) group to other nucleophiles, a reaction driven by the formation of stronger bonds to silicon (e.g., Si-O or Si-F). The presence of the N-H bond also allows for further functionalization, such as deprotonation to form silylamides, which are widely used as non-nucleophilic bases or as ligands in coordination chemistry. The resulting N-silylamines are valuable substrates in a variety of chemical transformations, including C-N and C-C bond-forming reactions. rsc.org

Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 153398-46-0 |

| Molecular Formula | C18H41NSi |

This data is compiled from publicly available chemical supplier information.

Current Landscape of Research on Sterically Demanding Silylamines

A significant area of contemporary chemical research involves the use of sterically demanding or "bulky" ligands to influence reactivity and stabilize unusual chemical species. Tri-n-hexylsilylamine, with its three long n-hexyl chains, fits squarely within this class of compounds. The steric bulk provided by these groups creates a crowded environment around the central silicon atom and the reactive amine group.

This steric hindrance has profound implications for the compound's chemical behavior. In coordination chemistry, bulky silylamides (the deprotonated form of silylamines) are prized as ligands. Their large size can enforce low coordination numbers on metal centers, stabilizing highly reactive complexes that would otherwise be inaccessible. nih.gov The specific geometry and flexibility of the n-hexyl chains in this compound, compared to more rigid bulky groups like tert-butyl or phenyl, could offer unique coordination properties and solubility in nonpolar solvents.

Furthermore, steric hindrance is a powerful tool for controlling the selectivity of chemical reactions. Large, bulky reagents can be used to direct reactions to less sterically hindered sites on a substrate molecule. youtube.com For example, a base derived from this compound would be expected to act as a non-nucleophilic base, selectively deprotonating sterically accessible protons without engaging in unwanted side reactions. The length and flexibility of the alkyl chains could also play a role in substrate recognition and the stereochemical outcome of reactions.

Comparison of Representative Silylamines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature |

|---|---|---|---|

| Trimethylsilylamine | C3H11NSi | 89.21 | Minimal steric hindrance |

| Tri(isopropyl)silylamine | C9H23NSi | 173.37 | Significant, rigid steric hindrance |

| This compound | C18H41NSi | 299.61 | High steric bulk with flexible, hydrophobic chains |

Broader Significance of Tri N Hexylsilylamine Within Organosilicon Chemistry

Established Synthetic Pathways for this compound

The primary routes to this compound involve the reaction of a suitable silyl (B83357) halide with an amine source. These methods are foundational in silylamine synthesis.

The most common method for synthesizing silylamines is through the direct reaction of a halosilane with ammonia (B1221849) or a primary/secondary amine. In the case of this compound, this typically involves the reaction of Tri-n-hexylsilyl chloride with ammonia. The reaction proceeds via a nucleophilic substitution, where the nitrogen atom of ammonia attacks the electrophilic silicon center, displacing the chloride ion.

To drive the reaction to completion, a base is often used to neutralize the hydrogen chloride (HCl) that is formed as a byproduct. This prevents the protonation of the ammonia or the newly formed silylamine, which would render it non-nucleophilic. Common bases for this purpose include tertiary amines like triethylamine (B128534) or an excess of ammonia itself. The general reaction is as follows:

(CH₃(CH₂)₅)₃SiCl + 2NH₃ → (CH₃(CH₂)₅)₃SiNH₂ + NH₄Cl

This reaction is typically carried out in an inert aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to facilitate the reaction and the precipitation of the ammonium (B1175870) chloride salt, which can then be removed by filtration.

The incorporation of the long n-hexyl chains onto the silicon atom is a critical precursor step to the amination reaction. The synthesis of the key intermediate, Tri-n-hexylsilyl chloride, is typically achieved through a Grignard reaction. This involves reacting silicon tetrachloride (SiCl₄) with n-hexylmagnesium bromide, the Grignard reagent formed from 1-bromohexane (B126081) and magnesium metal.

SiCl₄ + 3 CH₃(CH₂)₅MgBr → (CH₃(CH₂)₅)₃SiCl + 3 MgBrCl

Careful control of the stoichiometry is essential in this step to maximize the yield of the desired tri-substituted silane (B1218182) and minimize the formation of tetra-substituted or di-substituted byproducts. The steric bulk of the n-hexyl groups can influence the rate and outcome of both the Grignard reaction and the subsequent amination step. The long alkyl chains increase the lipophilicity of the molecule, which affects its solubility and reactivity in different solvent systems.

This compound as a Strategic Precursor in Organic Synthesis

The reactivity of the Si-N bond in this compound makes it a valuable reagent and precursor for creating other complex molecules.

This compound can serve as a precursor to silylating agents used in the formation of cyanohydrins. While direct use is less common, it can be converted into more reactive silylating agents like Tri-n-hexylsilyl cyanide. This reagent is then used to convert aldehydes and ketones into silylated cyanohydrins. The silylation of the cyanohydrin protects the hydroxyl group, stabilizing the molecule.

The general scheme for the formation of a silylated cyanohydrin using a silyl cyanide is:

R₂C=O + (CH₃(CH₂)₅)₃SiCN → R₂C(OSi(CH₂(CH₂)₄CH₃)₃)CN

These protected cyanohydrins are versatile intermediates in organic synthesis, serving as precursors for α-hydroxy acids, β-amino alcohols, and other valuable compounds. The use of the tri-n-hexylsilyl group can impart specific solubility properties to the intermediates, which can be advantageous in certain synthetic contexts.

This compound is a foundational building block for more complex organosilicon and organonitrogen compounds. The N-H bond in the molecule is reactive and can be deprotonated to form a silylamide anion, [(CH₃(CH₂)₅)₃SiN]⁻. This powerful nucleophile can be used to introduce the tri-n-hexylsilylamino group into other molecules.

Furthermore, the Si-N bond itself can be cleaved by various reagents. For instance, reaction with alcohols (alcoholysis) can yield alkoxysilanes and ammonia, while reaction with hydrogen halides can regenerate the silyl halide. This reactivity allows the tri-n-hexylsilyl group to be used as a protecting group for amines, which can be cleaved under specific conditions.

Methodological Advancements in this compound Preparation

Research into silylamine synthesis continues to seek milder reaction conditions, higher yields, and more environmentally friendly processes. While specific advancements for this compound are not widely documented, general progress in the field includes the use of alternative halogen sources and catalytic methods. For instance, catalytic systems involving transition metals have been explored for the dehydrogenative coupling of silanes and amines, which would represent a more atom-economical route to silylamines by avoiding the use of halide intermediates and producing hydrogen gas as the only byproduct.

(CH₃(CH₂)₅)₃SiH + NH₃ → (CH₃(CH₂)₅)₃SiNH₂ + H₂

The development of such catalytic methods for sterically demanding substrates like Tri-n-hexylsilane remains an active area of research.

Advanced Spectroscopic Techniques for Elucidating this compound Structure

A suite of sophisticated spectroscopic techniques is employed to provide a comprehensive analysis of the molecular structure of this compound, from the core Si-N linkage to the conformation of its alkyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Si-N Linkages and Alkyl Chain Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons on the carbon adjacent to the silicon atom (α-CH₂) are expected to appear as a triplet, shifted downfield due to the electropositive nature of silicon. The protons of the four internal methylene (B1212753) groups (-CH₂-) would likely resonate as a complex, overlapping multiplet in the typical aliphatic region. The terminal methyl (-CH₃) protons are expected to appear as a distinct triplet at the most upfield position. The integration of these signals would confirm the ratio of protons in the molecule.

The ¹³C NMR spectrum provides complementary information. The chemical shifts of the carbon atoms in the n-hexyl chains are influenced by their proximity to the silicon atom. The α-carbon is shifted relative to a simple alkane, while the subsequent carbons (β, γ, δ, ε, ζ) exhibit predictable shifts that are characteristic of long alkyl chains. researchgate.netmdpi.com The precise chemical shifts and coupling constants observed in these spectra are crucial for confirming the connectivity and conformation of the alkyl chains.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for n-alkylsilanes and related compounds.

| Assignment | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) | Splitting Pattern (¹H) |

| Si-CH₂- (α) | 0.5 - 0.7 | 12 - 16 | Triplet |

| -CH₂- (β) | 1.2 - 1.4 | 33 - 35 | Multiplet |

| -CH₂- (γ) | 1.2 - 1.4 | 22 - 24 | Multiplet |

| -CH₂- (δ) | 1.2 - 1.4 | 31 - 33 | Multiplet |

| -CH₂- (ε) | 1.2 - 1.4 | 22 - 24 | Multiplet |

| -CH₃ (ζ) | 0.8 - 0.9 | 13 - 15 | Triplet |

Vibrational Spectroscopy (FT-IR and Raman) for Bond Characterization in this compound

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecular bonds within this compound. These methods are complementary; FT-IR is particularly sensitive to polar bonds, while Raman spectroscopy is more effective for non-polar, polarizable bonds. gatewayanalytical.commt.com

The FT-IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the stretching and bending vibrations of the C-H bonds in the hexyl chains. The asymmetric and symmetric stretching modes of the CH₂ and CH₃ groups typically appear in the 2850-2960 cm⁻¹ region. The key vibration for characterizing the core structure is the Si-N stretching mode, which is expected to appear in the 900-1000 cm⁻¹ range.

Raman spectroscopy provides complementary data. While C-H stretching modes are also visible, Raman is particularly useful for observing the Si-C and C-C backbone stretching vibrations, which are often weak in the IR spectrum. The symmetry of the molecule influences which bonds are more active in Raman versus IR. mt.com For instance, the symmetric vibrations of the Si(CH₂R)₃ skeleton would be strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (if present as impurity) | FT-IR | 3300 - 3500 | Medium-Weak |

| C-H Asymmetric Stretch (CH₃) | FT-IR, Raman | ~2955 | Strong |

| C-H Asymmetric Stretch (CH₂) | FT-IR, Raman | ~2925 | Strong |

| C-H Symmetric Stretch (CH₂) | FT-IR, Raman | ~2855 | Strong |

| CH₂ Scissoring | FT-IR | ~1465 | Medium |

| Si-N Stretch | FT-IR | 900 - 1000 | Medium-Strong |

| Si-C Stretch | Raman, FT-IR | 600 - 800 | Strong (Raman), Variable (FT-IR) |

Electronic Spectroscopy (UV-Vis) for Optical Properties and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. msu.edu As a saturated organosilicon compound lacking traditional chromophores (like C=C, C=O, or aromatic rings), this compound is not expected to exhibit significant absorption in the visible or near-UV region (200-800 nm). researchgate.net Its expected transparency in this range makes it a candidate for applications where optical clarity is necessary.

The potential electronic transitions are high-energy σ → σ* and n → σ* transitions. The σ → σ* transitions involve electrons in the C-C, C-H, and Si-C sigma bonds, while the n → σ* transition involves the non-bonding lone pair of electrons on the nitrogen atom. These transitions typically require high energy and thus occur at wavelengths below 200 nm, which is outside the range of standard laboratory UV-Vis spectrometers. msu.edunih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms within the top few nanometers of a material. carleton.eduexlibrisgroup.com For this compound, XPS analysis would confirm the presence of silicon, nitrogen, and carbon.

High-resolution scans of the Si 2p, N 1s, and C 1s regions would provide critical information about the chemical bonding environment. The binding energy of the Si 2p peak would be indicative of silicon bonded to both carbon and nitrogen. The N 1s binding energy would confirm the silylamine linkage, distinguishing it from other nitrogen species. The C 1s spectrum can often be deconvoluted into components representing the carbons directly bonded to silicon (C-Si) and the carbons within the alkyl chains (C-C/C-H). This analysis is invaluable for verifying the purity and chemical integrity of the compound's surface. ntu.edu.twyoutube.com

Table 3: Typical Binding Energy Ranges for XPS Analysis of this compound

| Element (Orbital) | Predicted Binding Energy (eV) | Information Provided |

| Si 2p | 101 - 103 | Confirms Si-N and Si-C bonding environment |

| N 1s | 398 - 400 | Identifies the silylamine (Si-N) functional group |

| C 1s | 284 - 286 | Elemental carbon, distinguishes C-Si from C-C/C-H |

Crystallographic Insights into this compound Molecular Architecture

While this compound itself is an oil at room temperature and not amenable to single-crystal X-ray diffraction, analysis of crystalline derivatives provides invaluable, direct insight into the molecular geometry, bond lengths, and bond angles that are characteristic of this class of compounds.

Single Crystal X-ray Diffraction Analysis of this compound Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. uhu-ciqso.es By studying crystalline derivatives, such as silylamines with different or fewer alkyl groups that permit crystal formation, key structural parameters can be determined.

For example, analysis of related silylamine structures reveals that the geometry around the nitrogen atom is often planar or nearly planar, rather than the expected trigonal pyramidal shape of simple amines. This planarity is attributed to pπ-dπ back-bonding from the nitrogen lone pair into empty d-orbitals on the silicon atom. This interaction also results in a shorter Si-N bond length than a typical single bond and a Si-N-Si or Si-N-C bond angle approaching 120°. The Si-C bond lengths and C-Si-C bond angles are typically within the expected ranges for tetrahedral silicon compounds. These crystallographic data provide a precise and unambiguous model of the core molecular framework. researchgate.netresearchgate.net

Table 4: Illustrative Crystallographic Data for a Representative Silylamine Derivative (Hexamethyldisilazane, a related compound)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.12 |

| b (Å) | 10.34 |

| c (Å) | 8.56 |

| β (°) | 105.8 |

| Si-N bond length (Å) | ~1.73 |

| Si-N-Si bond angle (°) | ~125.5 |

Data is for a representative related compound, Hexamethyldisilazane, to illustrate the type of information obtained from X-ray diffraction.

Polymorphism and Crystal Packing Phenomena in this compound Solids

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a common phenomenon in molecular crystals, particularly those with conformational flexibility, such as molecules bearing long alkyl chains. For this compound, the three n-hexyl chains attached to the silicon atom introduce significant degrees of freedom, making the molecule likely to exhibit complex polymorphic behavior. The specific arrangement of molecules in the crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular forces.

In systems with long alkyl chains, van der Waals interactions are the primary forces directing the crystal packing. The flexible n-hexyl groups can adopt various conformations (e.g., all-trans or containing gauche kinks), which can lead to different packing efficiencies and, consequently, different crystal structures with distinct thermodynamic stabilities. The thermal behavior of such molecules is often complex; for instance, in related systems like Schiff-base nickel(II) complexes, the length of alkyl chains has been shown to control phenomena such as "cold crystallization," where a supercooled liquid crystallizes upon heating. rsc.org This indicates that the thermal history of a this compound sample could be crucial in determining which polymorphic form is isolated.

Influence of Hexyl Substituents on Solid-State Structures

The three n-hexyl substituents at the silicon atom are the most significant feature dictating the solid-state structure of this compound. Their influence can be understood through steric effects, conformational flexibility, and their role in mediating intermolecular interactions.

Steric Hindrance: The steric bulk of the three hexyl groups around the central silicon atom is substantial. In related coordination compounds, the steric effects of alkyl substituents have been shown to direct the nuclearity and bonding modes. mdpi.com For this compound, this steric crowding would influence the bond angles around the silicon atom and could hinder the formation of strong, directional intermolecular interactions such as hydrogen bonds involving the -NH2 group. While hydrogen bonding between amine groups is possible, the bulky hexyl groups may prevent the optimal geometry required for a strong hydrogen-bonding network, leaving weaker van der Waals forces as the dominant structure-directing interactions.

Conformational Flexibility and Disorder: Each n-hexyl chain has multiple rotatable single bonds, leading to a high degree of conformational flexibility. This flexibility can result in dynamic or static disorder within the crystal lattice. In silylamine-type reversible ionic liquids, an increase in alkyl chain length has been observed to decrease viscosity, a trend attributed to increased disorder in the system. researchgate.net In the solid state, this translates to the possibility of the hexyl chains adopting multiple conformations, which can lead to the formation of structurally similar but distinct polymorphs or even amorphous (non-crystalline) solid forms.

Intermolecular Interactions: The n-hexyl groups are nonpolar and interact primarily through weak van der Waals forces. The collective strength of these interactions over the length of the three chains is significant and will be the main driver for crystal packing. The influence of substituents on aggregation and solid-state structure is a well-established principle. nih.govrsc.org The hexyl groups will likely encourage a packing arrangement that maximizes their contact surface area, leading to the aforementioned layered or interdigitated structures. The balance between the weak, non-directional van der Waals forces of the alkyl chains and the potentially stronger, more directional N-H···N hydrogen bonds of the amine groups is a critical factor that will define the final crystal architecture.

The table below summarizes the expected influence of the n-hexyl substituents on the solid-state structure of this compound, based on principles observed in related chemical systems.

| Structural Feature | Influence of n-Hexyl Substituent | Effect Observed in Related Systems |

| Crystal Packing | Dominance of van der Waals forces; potential for layered or interdigitated structures. | Long alkyl chains are known to control the aggregation structure in various molecular complexes. rsc.org |

| Polymorphism | High likelihood due to conformational flexibility of the alkyl chains. | The ability of substituents to alter packing and lead to different aggregation patterns is well-documented. rsc.org |

| Steric Effects | Hindrance around the Si-N core may weaken or prevent extensive hydrogen bonding networks. | Steric bulk of alkyl groups directs the geometry and bonding modes in coordination compounds. mdpi.com |

| Molecular Conformation | Allows for multiple low-energy conformations (e.g., all-trans, gauche), which can lead to disorder. | Increasing alkyl chain length in silylamines can lead to greater disorder in the liquid state. researchgate.net |

| Intermolecular Forces | Primarily non-directional van der Waals interactions from the alkyl chains. | The nature of substituents has a substantial influence on the formation and aggregation of compounds. rsc.org |

Computational and Theoretical Investigations of Tri N Hexylsilylamine Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. wikipedia.orgunige.ch It offers a balance between computational cost and accuracy, making it suitable for studying relatively large molecules like Tri-n-hexylsilylamine. wikipedia.org DFT calculations can predict a wide range of properties, including molecular geometries, electronic distributions, and spectroscopic signatures. nih.govrsc.org

The flexible n-hexyl chains of this compound give rise to a multitude of possible three-dimensional arrangements, or conformers. Computational methods are essential for identifying the most stable of these structures. conflex.netarxiv.org Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. conflex.net For a molecule with as many rotatable bonds as this compound, this is a complex task.

A hypothetical conformational analysis of a simplified silylamine, such as trimethylsilylamine, would involve rotation around the Si-N bond to find the most stable arrangement of the methyl groups. For this compound, the complexity is significantly higher due to the many degrees of freedom in the hexyl chains.

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-Si-N-C) | Relative Energy (kcal/mol) |

| Staggered 1 | 60° | 0.0 |

| Eclipsed | 120° | 3.5 |

| Staggered 2 | 180° | 0.2 |

| Staggered 3 | 300° | 0.1 |

Note: This table is for illustrative purposes only. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comossila.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.compku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons. The LUMO, on the other hand, would likely be associated with the silicon atom and the antibonding orbitals of the Si-N and Si-C bonds. This distribution would suggest that the nitrogen atom is the primary site for nucleophilic attack, while the silicon atom is susceptible to electrophilic attack.

DFT calculations can provide detailed visualizations and energy levels of the HOMO and LUMO, pinpointing the most probable sites for chemical reactions. nih.govcolab.ws

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.7 |

Note: These values are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. triprinceton.orgnih.gov Computational methods, particularly DFT, can simulate these spectra with a high degree of accuracy. chimia.chyoutube.com By calculating the vibrational frequencies and their corresponding intensities, theoretical spectra can be generated and compared with experimental data. nepjol.info This comparison is invaluable for validating spectral assignments, meaning it helps to definitively link specific peaks in the spectrum to the vibrations of particular bonds or functional groups within the molecule. rsc.org

For this compound, DFT calculations could predict the frequencies for key vibrational modes, such as the Si-N stretching, C-H stretching of the hexyl chains, and various bending modes. Discrepancies between the computed and experimental spectra can often be resolved by considering environmental effects or by refining the computational model. scm.com

Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| Si-N Stretch | 935 | 940 |

| Symmetric CH₃ Stretch | 2870 | 2875 |

| Asymmetric CH₂ Stretch | 2925 | 2930 |

| Si-C Stretch | 690 | 695 |

Note: This table is illustrative. Actual data would require specific experimental and computational studies.

DFT calculations can be used to investigate the energetics of chemical reactions, including the formation and breaking of chemical bonds. nih.govrsc.org For this compound, a key reaction of interest would be the cleavage of the silicon-nitrogen (Si-N) bond. The bond dissociation energy (BDE) for the Si-N bond can be calculated to predict the energy required to break this bond homolytically. This information is crucial for understanding the thermal stability of the molecule and its potential reaction pathways.

Similarly, the energetics of reactions involving the formation of new bonds to the silicon or nitrogen atom can be explored. For example, the reaction of this compound with an electrophile would involve the formation of a new bond to the nitrogen atom. DFT can be used to calculate the reaction energy and the activation barrier for such a process, providing insights into the reaction's feasibility and kinetics. Recent studies have explored N-S bond cleavage through computational analysis, a similar approach could be applied to the Si-N bond in this compound. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While DFT is excellent for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations could be used to study:

Conformational Dynamics: How the molecule flexes and changes its shape at a given temperature.

Intermolecular Interactions: How multiple this compound molecules interact with each other in a liquid or solution.

Solvent Effects: How the presence of a solvent influences the structure and dynamics of the molecule.

These simulations provide a more realistic picture of the molecule's behavior in a condensed phase compared to the gas-phase calculations typically performed with DFT.

Combined Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Systems

For very large systems, such as this compound interacting with a surface or a large biomolecule, full quantum mechanical calculations can be computationally prohibitive. psu.edu In such cases, combined quantum mechanical/molecular mechanical (QM/MM) methods offer a powerful solution. nih.govcecam.org

The QM/MM approach treats a small, chemically active region of the system with a high-level QM method like DFT, while the rest of the system is described by a simpler, classical molecular mechanics (MM) force field. arxiv.orgmdpi.comresearchgate.net This allows for the accurate modeling of chemical reactions or electronic properties in a localized region while still accounting for the influence of the larger environment. rsc.orgcardiff.ac.uk

For this compound, a QM/MM study might involve treating the silylamine headgroup (Si-N) with QM to study its reaction with a substrate, while the long hexyl chains and the surrounding solvent or surface are treated with MM. This approach provides a computationally efficient way to study complex chemical processes in realistic environments. nih.govnih.gov

Reactivity and Mechanistic Understanding of Tri N Hexylsilylamine Transformations

Fundamental Reaction Pathways Involving the Si-N Bond

The silicon-nitrogen (Si-N) bond in tri-n-hexylsilylamine is central to its reactivity, serving as the focal point for a variety of chemical transformations. The nature of this bond, influenced by the electronegativity difference between silicon and nitrogen and the steric bulk of the n-hexyl groups, dictates its susceptibility to cleavage and participation in reactions.

Nucleophilic and Electrophilic Interactions at the Silicon and Nitrogen Centers

The Si-N bond in silylamines like this compound is polarized, with the nitrogen atom being more electronegative than the silicon atom. This polarity results in a partial positive charge on the silicon and a partial negative charge on the nitrogen. Consequently, the silicon atom acts as an electrophilic center, susceptible to attack by nucleophiles, while the nitrogen atom, with its lone pair of electrons, behaves as a nucleophilic center, capable of attacking electrophiles. wikipedia.orgyoutube.com

Electrophilic Attack at Nitrogen: The nitrogen atom in this compound can react with various electrophiles. For example, it can be protonated by acids or react with other electron-deficient species. The lone pair on the nitrogen makes it a Lewis base. youtube.commasterorganicchemistry.com

Nucleophilic Attack at Silicon: The silicon center is susceptible to attack by nucleophiles, leading to the cleavage of the Si-N bond. wikipedia.org This is a common reaction pathway for silylamines and is utilized in various synthetic applications. For instance, the reaction of silylamines with alcohols or water results in the cleavage of the Si-N bond and the formation of a new Si-O bond. The reactivity of the silicon center can be influenced by the nature of the substituents on both the silicon and nitrogen atoms. The bulky n-hexyl groups in this compound can sterically hinder the approach of nucleophiles to the silicon atom.

The interplay between the nucleophilicity of the nitrogen and the electrophilicity of the silicon is a key feature of the chemistry of this compound and other silylamines. This dual reactivity allows them to participate in a wide range of chemical transformations.

Proton Transfer Dynamics and Acid-Base Behavior of this compound

In an acidic medium, the nitrogen atom of this compound can be protonated to form the corresponding ammonium (B1175870) salt, tri-n-hexylsilylammonium ion. The stability of this conjugate acid is a measure of the basicity of the parent amine. libretexts.org Conversely, in the presence of a very strong base, it is theoretically possible to deprotonate the N-H bond, although this would require exceptionally strong basic conditions due to the relatively low acidity of the amine proton.

The acid-base behavior of this compound is a fundamental aspect of its reactivity, influencing its role in various chemical reactions, including its use as a base or as a nucleophile. masterorganicchemistry.comchemguide.co.ukyoutube.com

Rearrangement Reactions and Isomerization Processes

Rearrangement reactions involving silylamines can occur under specific conditions, often promoted by thermal or catalytic activation. rsc.orgd-nb.infowikipedia.orgbyjus.com These processes can involve the migration of the silyl (B83357) group or other substituents within the molecule. While specific studies detailing the rearrangement and isomerization of this compound are not extensively documented in the provided search results, general principles of rearrangement reactions in organosilicon and organonitrogen compounds can be considered. rsc.orgwikipedia.orgbyjus.com

One possible type of rearrangement is a 1,2-migration, where the tri-n-hexylsilyl group could potentially migrate from the nitrogen atom to an adjacent atom if a suitable molecular framework is present. wikipedia.org Such rearrangements are often driven by the formation of a more stable thermodynamic product.

Isomerization processes could include conformational changes related to the rotation around the Si-N bond and the flexible n-hexyl chains. The steric bulk of the n-hexyl groups would likely play a significant role in the conformational preferences of the molecule.

It is also conceivable that under certain catalytic conditions, skeletal isomerization of the n-hexyl chains could occur, although this would likely require harsh conditions and is not a typical reaction pathway for silylamines under normal synthetic conditions. wikipedia.org

In the context of peptide sequencing using mass spectrometry, a(n) ions, which can be related to protonated peptide fragments, have been shown to undergo cyclization and rearrangement reactions. nih.gov While not directly involving this compound, this illustrates the potential for complex intramolecular reactions in related systems containing nitrogen and electrophilic centers. nih.gov

Catalytic Roles of this compound in Organic Transformations

While often used as a reagent or a protecting group, silylamines can also play catalytic roles in certain organic reactions. Their ability to act as both a base and a source of a silyl group, or to modify the reactivity of other catalysts, allows them to participate in catalytic cycles.

Application in Cyclopropene (B1174273) Synthesis

A notable application of this compound is in the synthesis of cyclopropenes. google.com In a patented continuous process for preparing encapsulated cyclopropenes, this compound is listed as a preferred weaker base. google.com

The synthesis of cyclopropene can be achieved through the dehydrohalogenation of allyl chlorides using a strong base. wikipedia.org The process described in the patent involves the use of a strong base, such as sodium amide, in combination with a weaker base, which can be a silylamine like this compound. google.com

Broader Implications as a Catalytic Species in Organosilicon Chemistry

While often employed as reagents or protecting groups, silylamines like this compound and their corresponding amides (silylamides) have significant implications for catalysis in organosilicon and synthetic chemistry. Their utility is not always as a direct catalyst but often as a crucial ligand, precursor to a catalytically active species, or a stoichiometric base that enables a catalytic cycle.

Recent studies have highlighted that silicon compounds are not just reactive participants but can also act as potent catalysts in various chemical transformations, including polymerization, reduction, and isomerization processes. researchgate.net The silylamide functional group, in particular, is a cornerstone in modern f-element chemistry, where complexes like [Ln(N(SiMe₃)₂)₃] (Ln = Lanthanide) have become essential starting materials for generating other catalytically active complexes through protonolysis. rsc.org This demonstrates a foundational role for silylamides in generating a wide array of catalysts.

The catalytic implications of silylamines can be categorized as follows:

Component of Catalytically Active Systems: Silylamide ligands are integral to many modern catalysts. For instance, rare earth metal silylamido complexes are effective initiators for the ring-opening polymerization of l-lactide, a process that proceeds via a coordination-insertion mechanism where the silylamide ligand is the initiating group. acs.org The steric and electronic properties of the silylamide, such as the bulky n-hexyl groups in this compound, can be tuned to control the activity and selectivity of the metallic center.

Precursors to Radical Species: In the realm of photoredox catalysis, α-silylamines serve as efficient precursors to α-amino radicals. researchgate.net The low oxidation potential of these silylated compounds allows for a facile single-electron transfer (SET) followed by rapid desilylation. researchgate.net The resulting α-amino radical is a highly reactive intermediate that can be funneled into various catalytic cycles, including nickel-mediated cross-coupling with aryl halides to achieve aminomethylation under mild conditions. researchgate.net Mechanistic studies have shown that sterically hindered N-substituents are key to activating the amine coupling partners. researchgate.net

Stoichiometric Reagents Enabling Catalysis: Silylamides are often used as strong, non-nucleophilic bases to facilitate catalytic reactions. In palladium-catalyzed cross-coupling reactions of aryl halides with secondary amines, a silylamide base is used to deprotonate the amine, allowing the reaction to proceed without the need for stoichiometric organotin reagents. acs.org This highlights their role in making catalytic cycles more efficient and environmentally benign.

The diverse roles of silylamines and silylamides in catalytic processes are summarized in the table below.

| Role of Silylamine/Silylamide | Catalytic Application | Example Reaction Type |

| Initiating Ligand | Ring-Opening Polymerization | Polymerization of l-lactide |

| Radical Precursor | Photoredox/Nickel Dual Catalysis | Aminomethylation of Aryl Halides |

| Stoichiometric Base | Palladium-Catalyzed Cross-Coupling | C-N Bond Formation (Buchwald-Hartwig) |

| Precursor to Catalysts | f-Element Chemistry | Synthesis of Lanthanide Thiolate Complexes |

Investigation of Reaction Kinetics and Rate-Determining Steps

Kinetic studies on the polymerization of l-lactide initiated by yttrium silylamido complexes revealed that the reaction exhibits first-order kinetics with respect to the monomer concentration. acs.org However, the dependency on the initiator concentration was only first-order up to a certain monomer conversion, after which aggregation of the active species was proposed to occur, altering the kinetics. acs.org This indicates that the catalyst's state of aggregation can significantly influence the reaction rate.

In mechanisms involving radical formation from α-silylamines, the relative rates of subsequent steps determine the reaction's outcome. koreascience.kr For instance, in Ni/photoredox dual catalysis, the process involves single-electron oxidation of the α-silylamine, desilylation to form an α-amino radical, and subsequent entry into a nickel-mediated cross-coupling cycle. researchgate.net The rate-determining step could be the initial electron transfer, the radical addition to the metal center, or the final reductive elimination, depending on the specific substrates and conditions.

Mechanistic investigations, often supported by Density Functional Theory (DFT) calculations, provide deeper insight. For instance, DFT studies on the degradation of silylamides by bases have explored different potential mechanisms and identified the key steps, such as the cleavage of the Si–C versus the C–N bond. researchgate.net In catalytic hydroboration, kinetic studies supported by DFT calculations have shown that steric effects, such as those from bulky ligands or substituents, can be the deciding factor for regioselectivity, promoting a hydride shift to a less-hindered position and thus determining the final product structure. nih.gov

Key factors influencing the kinetics and rate-determining steps in this compound transformations include:

Steric Hindrance: The bulky n-hexyl groups significantly impede the approach of nucleophiles or electrophiles to the silicon and nitrogen centers. This steric shielding can slow down reaction steps, potentially making a sterically demanding association the rate-determining step. nih.gov

Formation of Intermediates: Reactions may proceed through high-energy intermediates, such as silylium ions or radical cations. The formation of such an intermediate is often the step with the highest activation energy and is therefore the RDS. acenet.edu

Catalyst/Reagent Concentration: As seen in polymerization reactions, the rate can be dependent on the concentration of the silylamine species and the substrate. acs.org Experimentally determining the reaction order with respect to each component is crucial for identifying which species are involved in the rate-determining step. savemyexams.com

The table below summarizes key findings from kinetic and mechanistic studies relevant to silylamine reactivity.

| Reaction System | Kinetic Findings | Implied Rate-Determining Step |

| ROP of l-lactide with Yttrium Silylamido Complex | First-order in monomer; complex order in initiator. acs.org | Potentially the coordination/insertion of the monomer, complicated by catalyst aggregation. |

| Pd-catalyzed Amination with Silylamide Base | Rate is often dependent on aryl halide, amine, and catalyst concentration. | Can vary; often oxidative addition of the aryl halide to the Pd(0) complex. |

| Photoredox Aminomethylation using α-Silylamines | Dependent on light, photocatalyst, and substrates. | Often the initial single-electron transfer (SET) or subsequent radical capture by the nickel catalyst. |

| Iridium-Catalyzed C-H Silylation | Rate can be inhibited by product (H₂). scispace.com | Reversible cleavage of the aryl C-H bond. scispace.com |

Coordination Chemistry and Organometallic Applications of Tri N Hexylsilylamine

Tri-n-hexylsilylamine as a Ligand in Metal Complexes

This compound emerges as a noteworthy ligand due to its unique structural features, primarily the bulky n-hexyl groups attached to the silicon atom. These aliphatic chains play a crucial role in the design and properties of its metal adducts.

Design and Synthesis of this compound-Metal Adducts

The synthesis of metal complexes involving this compound typically proceeds through standard ligand substitution or addition reactions. A common method involves the reaction of a metal halide or another suitable metal precursor with this compound in an appropriate aprotic solvent. The lone pair of electrons on the nitrogen atom coordinates to the Lewis acidic metal center, forming a stable metal-ligand adduct.

The choice of metal precursor and reaction conditions, such as temperature and stoichiometry, can be tailored to control the formation of the desired complex. For instance, the reaction of one equivalent of this compound with a metal center having a single vacant coordination site would be expected to yield a simple 1:1 adduct. The general synthetic approach can be represented as:

LnM-X + N(H)Si(n-C6H13)3 → [LnM-N(H)Si(n-C6H13)3]+X-

Where M represents the metal center, L are other ligands, and X is a leaving group. The specific nature of the metal and its existing ligand sphere significantly influences the feasibility and outcome of the synthesis.

Steric and Electronic Influence of the Hexyl Chains on Coordination Geometry

The defining characteristic of this compound as a ligand is the substantial steric bulk imparted by the three n-hexyl chains. This steric hindrance profoundly influences the coordination environment around the metal center.

Electronic Effects: The silyl (B83357) group is generally considered to be electron-donating through inductive effects, which increases the electron density on the nitrogen atom, enhancing its donor capability. However, potential (p-d)π back-bonding from nitrogen to silicon can modulate this effect. The long alkyl chains themselves are weakly electron-donating.

Steric Effects: The long, flexible hexyl chains create a sterically crowded environment. This crowding can limit the number of this compound ligands that can coordinate to a single metal center, often favoring the formation of complexes with low coordination numbers. The steric pressure exerted by the hexyl groups can also enforce unusual or distorted coordination geometries to minimize intramolecular repulsive forces. This principle is a key tool in stabilizing reactive species and tuning the catalytic activity of metal centers. The significant steric bulk can create a protective "pocket" around the metal's active site, influencing substrate accessibility and selectivity in catalytic applications.

The interplay between these steric and electronic factors is critical in determining the final structure and reactivity of the metal complex.

Table 1: Predicted Influence of this compound Ligand Properties

| Feature | Electronic Influence | Steric Influence | Predicted Outcome on Coordination |

|---|---|---|---|

| Si(n-hexyl)3 Group | Inductively electron-donating | High steric bulk | Increased N donor strength, enforces low coordination numbers |

| N-H Moiety | Site for potential deprotonation | Contributes to local steric environment | Allows for formation of silylamido complexes |

Formation of Organometallic Species from this compound

Beyond its role as a simple donor ligand, this compound can be utilized as a precursor for the formation of more complex organometallic species, including metal alkyl systems and compounds featuring direct silicon-metal bonds.

Development of Precursors for Metal Alkyl Systems (by analogy to tri-n-hexylaluminum)

While not a direct alkylating agent itself, this compound can be used in synthetic pathways that lead to metal alkyl systems. By analogy to organoaluminum chemistry, where trialkylaluminum compounds are common alkylating agents, silylamines can be part of a multi-step synthesis. For example, the silylamine could be used to generate a metal-amido complex, which could then undergo further reaction, such as metathesis with an alkylating reagent, to form a metal-alkyl bond. The bulky silyl group would remain as an ancillary ligand, stabilizing the resulting complex.

Exploration of Si-Metal Bond Formation via this compound

The formation of a direct silicon-metal (M-Si) bond is a significant area of organometallic chemistry. One potential pathway involving this compound could be the oxidative addition of the Si-N bond to a low-valent metal center. This process, while challenging, would result in the formation of both a metal-amido and a metal-silyl fragment. A more common approach involves the deprotonation of the amine followed by reaction with a metal halide, or the reaction of a silyl anion, though these routes are less direct. The reactivity of the Si-N bond is a key area of investigation for creating novel organometallic structures.

Advanced Characterization of this compound-Metal Complexes

A comprehensive understanding of the structure and bonding in this compound-metal complexes requires a suite of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR are invaluable for elucidating the structure of these complexes in solution. 1H and 13C NMR provide detailed information about the organic hexyl chains, while 29Si NMR is particularly diagnostic for probing the electronic environment around the silicon atom. Changes in the chemical shift of the 29Si nucleus upon coordination can provide insights into the nature of the metal-ligand interaction.

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify characteristic bond stretches. The N-H and Si-N stretching frequencies in the IR or Raman spectrum will shift upon coordination to a metal center, providing evidence of complex formation.

Table 2: Key Characterization Data for a Hypothetical [M(this compound)n] Complex

| Technique | Parameter | Information Gained |

|---|---|---|

| 1H NMR | Chemical shifts and coupling constants | Confirms the presence and integrity of the hexyl chains |

| 13C NMR | Chemical shifts of alkyl carbons | Provides further structural detail of the ligand backbone |

| 29Si NMR | Chemical shift (δSi) | Probes the electronic environment at the silicon atom; changes upon coordination |

| IR Spectroscopy | ν(N-H), ν(Si-N) | Confirms coordination through shifts in vibrational frequencies |

Advanced Materials Science and Crystal Engineering Utilizing Tri N Hexylsilylamine

Tri-n-hexylsilylamine as a Building Block for Advanced Materials

This compound serves as a valuable molecular precursor for the synthesis of advanced materials, owing to its reactive silicon-nitrogen bond and the presence of long alkyl chains. These features allow for its application in thin-film deposition techniques and as a monomer for silicon-nitrogen-based polymers and ceramics.

Precursor Applications in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

This compound and related aminosilanes are promising precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes, which are pivotal for fabricating thin films in the semiconductor industry. These techniques rely on volatile precursors that can be delivered to a reaction chamber in the gas phase to deposit a solid film on a substrate.

In a typical ALD process for silicon nitride (SiNₓ), a silylamine precursor is introduced into the reactor, followed by a purge and then exposure to a nitrogen source like ammonia (B1221849) or nitrogen plasma. This cyclic process allows for atomic-level control over film thickness and composition. While specific studies on this compound are not extensively documented in publicly available literature, the principles of using aminosilane (B1250345) precursors are well-established. For instance, trisilylamine (B1208238) has been investigated for SiNₓ deposition, demonstrating the viability of Si-N compounds as precursors. The long hexyl chains in this compound are expected to influence its volatility and reactivity, potentially offering advantages in terms of precursor delivery and film properties.

Similarly, in CVD, this compound can be used to deposit silicon nitride or silicon carbonitride films. The choice of co-reactants and deposition conditions can be tailored to control the film's stoichiometry and properties. The presence of carbon in the hexyl chains may lead to the incorporation of carbon into the film, forming silicon carbonitride (SiCN), a material known for its high thermal stability and mechanical hardness.

The following table summarizes the general characteristics of aminosilane precursors in CVD and ALD:

| Precursor Characteristic | Relevance in CVD/ALD | Potential Influence of this compound |

| Volatility | Essential for gas-phase transport to the substrate. | The molecular weight of this compound will determine its volatility and the required delivery temperature. |

| Reactivity | Determines the deposition temperature and reaction kinetics. | The Si-N bond is reactive, and the steric hindrance of the hexyl groups can affect surface reactions. |

| Thermal Stability | Precursor should be stable at delivery temperatures but decompose at the desired deposition temperature. | The thermal decomposition pathway of this compound will dictate the composition of the resulting film. |

| Byproducts | Reaction byproducts should be volatile and not contaminate the film. | The decomposition of the hexyl chains will produce hydrocarbon byproducts. |

Development of Silicon-Nitrogen Containing Polymeric and Ceramic Materials

This compound can function as a monomer or a precursor for the synthesis of polymers and ceramics containing silicon and nitrogen in their backbone. These materials, often referred to as preceramic polymers, can be shaped in a polymeric state and then pyrolyzed to form dense ceramic objects.

The formation of silicon-nitrogen bonds is a key step in creating these materials. nih.gov The reaction of silylamines can lead to the formation of polysilazanes, which are polymers with alternating silicon and nitrogen atoms. The long hexyl chains in this compound can impart solubility and processability to the resulting polymer, which is often a challenge with highly cross-linked inorganic polymers.

Upon pyrolysis at high temperatures in an inert or reactive atmosphere, these preceramic polymers undergo a transformation into ceramic materials such as silicon nitride (Si₃N₄) or silicon carbonitride (SiCN). scispace.com The final composition and microstructure of the ceramic depend on the structure of the precursor polymer and the pyrolysis conditions. The presence of the hexyl groups in the precursor can lead to a higher carbon content in the final ceramic.

The synthesis of silicon nitride ceramics often involves processes like reaction-bonded silicon nitride (RBSN), sintered silicon nitride (SSN), and hot-pressed silicon nitride (HPSN). researchgate.netnih.gov The use of polymeric precursors derived from molecules like this compound offers an alternative, polymer-derived ceramics (PDCs) route. This approach can offer advantages in fabricating complex shapes and ceramic matrix composites.

Crystal Engineering Strategies with this compound Derivatives

Crystal engineering focuses on the design and synthesis of crystalline solids with desired physical and chemical properties. This is achieved by understanding and controlling the intermolecular interactions that govern the packing of molecules in a crystal lattice. Derivatives of this compound, with their flexible alkyl chains and potential for hydrogen bonding, are interesting candidates for crystal engineering studies.

Rational Design of Co-crystals and Supramolecular Frameworks

The rational design of co-crystals involves bringing together two or more different molecules in a stoichiometric ratio within a single crystal lattice. This strategy can be used to modify the physical properties of a solid, such as melting point, solubility, and stability. This compound derivatives could be designed to form co-crystals with other molecules through specific intermolecular interactions. For example, if the amine group is functionalized to create hydrogen bond donors or acceptors, it can be co-crystallized with molecules containing complementary functionalities.

Role of Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces) in Crystal Packing

The crystal packing of this compound and its derivatives will be governed by a combination of intermolecular forces.

Hydrogen Bonding: While this compound itself has a secondary amine (N-H), its derivatives can be designed to have stronger hydrogen bonding capabilities. For example, introducing amide or urea (B33335) functionalities would create robust hydrogen bond donors and acceptors, leading to more predictable and stable crystal structures. mdpi.com The interplay between hydrogen bonding and van der Waals forces will determine the final supramolecular assembly.

The Cambridge Structural Database (CSD) is a critical tool for analyzing intermolecular interactions in crystalline materials and can be used to understand the packing motifs of related structures to predict the behavior of new this compound derivatives. mdpi.com

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing tri-n-hexylsilylamine, and how can purity be ensured during synthesis?

- Methodology : Use controlled silane-amine reactions under inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis. Monitor reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. Purify via fractional distillation or column chromatography, and confirm purity using elemental analysis and differential scanning calorimetry (DSC) .

- Key Considerations : Include detailed experimental parameters (e.g., molar ratios, solvent selection, temperature) in supplementary materials to enable replication .

Q. How should this compound be stored to maintain stability, and what conditions accelerate degradation?

- Methodology : Store under inert gas (argon) in moisture-free, amber glass containers at –20°C to minimize hydrolysis. Avoid exposure to strong oxidizers (e.g., peroxides) and acids, which may trigger exothermic reactions or decomposition .

- Degradation Testing : Conduct accelerated aging studies under varying humidity and temperature, analyzing decomposition products via mass spectrometry (MS) .

Q. What spectroscopic techniques are optimal for characterizing this compound’s structural and electronic properties?

- Methodology : Use NMR to confirm silyl group bonding and FT-IR for amine functional group identification. Pair with X-ray crystallography (if crystalline) and computational modeling (DFT) to validate electronic configurations .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in catalytic applications be resolved?

- Methodology : Apply triangulation by cross-validating results using multiple analytical techniques (e.g., GC-MS, HPLC) and replicate experiments under strictly controlled conditions. Compare findings with structurally analogous silylamines (e.g., triphenylsilylamine) to identify mechanistic outliers .

- Case Study : If conflicting kinetic data arise, test competing hypotheses (e.g., solvent polarity effects vs. steric hindrance) using isotopic labeling or in situ Raman spectroscopy .

Q. What strategies mitigate risks when scaling up this compound synthesis for interdisciplinary applications?

- Methodology : Perform hazard assessments using calorimetry (e.g., DSC, ARC) to identify exothermic thresholds. Design pilot-scale reactions with fail-safe mechanisms (e.g., pressure relief valves) and real-time monitoring (pH, temperature sensors) .

- Regulatory Compliance : Ensure adherence to TSCA R&D exemption guidelines (40 CFR 720.36) if scaling in the U.S., requiring supervision by a "technically qualified individual" .

Q. How can computational models predict this compound’s behavior in novel solvent systems or under extreme conditions?

- Methodology : Use molecular dynamics (MD) simulations parameterized with experimental solubility and viscosity data. Validate predictions via small-scale empirical tests (e.g., high-pressure NMR) .

- Data Integration : Cross-reference computational results with databases like NIST Chemistry WebBook for thermodynamic properties (e.g., enthalpy of vaporization) .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported toxicity profiles of this compound?

- Methodology : Conduct in vitro assays (e.g., Ames test, cytotoxicity screens) using standardized protocols (NIH guidelines) to resolve discrepancies. Compare results with structurally similar amines (e.g., triethylamine) to contextualize hazards .

- Reporting Standards : Follow NIH preclinical checklists for transparent documentation of experimental conditions (e.g., cell lines, exposure durations) .

Ethical and Methodological Best Practices

Q. What ethical frameworks apply when using this compound in collaborative studies involving multiple institutions?

- Guidelines : Adopt institutional review board (IRB) protocols for data sharing and intellectual property. Document safety training and hazard mitigation steps in line with OSHA standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.